REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5](Cl)=[CH:4][C:3]=1[N+:10]([O-])=O.[H][H]>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[NH2:10]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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FC1=C(C=C(C(=C1)F)Cl)[N+](=O)[O-]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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FC1=C(N)C=CC(=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |